molecular formula C8H7Cl2NO B1464207 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine CAS No. 1353498-77-7

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B1464207
CAS No.: 1353498-77-7
M. Wt: 204.05 g/mol
InChI Key: QEKHZKKHFIBEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine is a benzofuran derivative known for its significant biological properties. This compound has been studied for its antibacterial, antifungal, and antiviral activities. Its unique structure, featuring a benzofuran ring substituted with chlorine atoms, makes it a valuable subject in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine typically involves the reaction of 2,3-dihydrofuran-4-one with chlorinating agents followed by amination. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, are applicable. Techniques like microwave-assisted synthesis (MWI) have been explored for similar compounds to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogen atoms in the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.

Scientific Research Applications

5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its antibacterial, antifungal, and antiviral properties.

    Medicine: Potential use in drug development due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new antimicrobial agents and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine involves its interaction with various molecular targets. It is believed to act as a catalyst in a range of reactions by facilitating the formation of reactive intermediates. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds.

Comparison with Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer or psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

Uniqueness: 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms enhances its antimicrobial properties compared to other benzofuran derivatives .

Properties

IUPAC Name

5,7-dichloro-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHZKKHFIBEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine
Reactant of Route 2
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine
Reactant of Route 3
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine
Reactant of Route 4
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine
Reactant of Route 5
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine
Reactant of Route 6
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.